molecular formula C10H13BrMgO2 B14883413 (2-i-Propyloxy-5-methoxyphenyl)magnesium bromide

(2-i-Propyloxy-5-methoxyphenyl)magnesium bromide

Cat. No.: B14883413
M. Wt: 269.42 g/mol
InChI Key: QKPIWKOCLJVRFB-UHFFFAOYSA-M
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Description

(2-iso-propyloxy-5-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds used extensively in organic synthesis for forming carbon-carbon bonds. This particular compound is characterized by the presence of an iso-propyloxy group and a methoxy group attached to a phenyl ring, with magnesium bromide as the reactive center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-iso-propyloxy-5-methoxyphenyl)magnesium bromide typically involves the reaction of 2-iso-propyloxy-5-methoxyphenyl bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of Grignard reagents like (2-iso-propyloxy-5-methoxyphenyl)magnesium bromide involves similar principles but with enhanced safety and efficiency measures. Large-scale reactors equipped with inert gas systems and precise temperature control are used to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-iso-propyloxy-5-methoxyphenyl)magnesium bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Electrophiles: Alkyl halides, acyl chlorides.

    Reaction Conditions: Typically carried out in anhydrous conditions with THF as the solvent.

Major Products

    Alcohols: From reactions with carbonyl compounds.

    Substituted Aromatics: From substitution reactions.

    Coupled Products: From coupling reactions with electrophiles.

Scientific Research Applications

(2-iso-propyloxy-5-methoxyphenyl)magnesium bromide is used in various scientific research applications:

    Organic Synthesis: As a key reagent in forming carbon-carbon bonds.

    Pharmaceuticals: In the synthesis of complex molecules for drug development.

    Material Science: For creating novel materials with specific properties.

    Agricultural Chemistry: In the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2-iso-propyloxy-5-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium bromide acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds. The iso-propyloxy and methoxy groups can influence the reactivity and selectivity of the reagent.

Comparison with Similar Compounds

Similar Compounds

  • (4-iso-propyloxy-2-methylphenyl)magnesium bromide
  • Isopropenylmagnesium bromide
  • Isopropylmagnesium bromide

Uniqueness

(2-iso-propyloxy-5-methoxyphenyl)magnesium bromide is unique due to the specific positioning of the iso-propyloxy and methoxy groups on the phenyl ring, which can affect its reactivity and selectivity in chemical reactions. This makes it particularly useful in certain synthetic applications where these groups can provide steric or electronic effects.

Properties

Molecular Formula

C10H13BrMgO2

Molecular Weight

269.42 g/mol

IUPAC Name

magnesium;1-methoxy-4-propan-2-yloxybenzene-5-ide;bromide

InChI

InChI=1S/C10H13O2.BrH.Mg/c1-8(2)12-10-6-4-9(11-3)5-7-10;;/h4-6,8H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

QKPIWKOCLJVRFB-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=[C-]C=C(C=C1)OC.[Mg+2].[Br-]

Origin of Product

United States

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